Bis(3,4-dichlorobenzoyl) peroxide
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Overview
Description
Bis(3,4-dichlorobenzoyl) peroxide is an organic peroxide compound with the chemical formula C14H6Cl4O4. It is commonly used as a curing agent in the production of silicone rubber due to its ability to create crosslinks even at low temperatures. This compound is known for its high reactivity and is often utilized in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3,4-dichlorobenzoyl) peroxide can be synthesized by reacting 3,4-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolve 3,4-dichlorobenzoyl chloride in an organic solvent like toluene.
- Add hydrogen peroxide to the solution while maintaining a low temperature.
- Introduce sodium hydroxide to the mixture to facilitate the formation of the peroxide bond.
- Allow the reaction to proceed under controlled conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise temperature control to ensure safety and efficiency. The process may include additional steps such as solvent recovery and recycling to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Bis(3,4-dichlorobenzoyl) peroxide undergoes several types of chemical reactions, including:
Decomposition: The compound decomposes upon heating, releasing free radicals that can initiate polymerization reactions.
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: The dichlorobenzoyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (above 60°C) and can be catalyzed by the presence of metals or other catalysts.
Oxidation: Commonly involves reagents such as oxygen or other peroxides.
Substitution: Often requires nucleophilic reagents like amines or alcohols under basic conditions.
Major Products Formed
Decomposition: Produces 3,4-dichlorobenzoic acid and other by-products.
Oxidation: Results in the formation of oxidized organic compounds.
Substitution: Yields substituted benzoyl derivatives.
Scientific Research Applications
Bis(3,4-dichlorobenzoyl) peroxide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of oxidative stress and free radical biology.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of silicone rubber, plastics, and other materials
Mechanism of Action
The primary mechanism of action of bis(3,4-dichlorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking unsaturated bonds in monomers, leading to the formation of crosslinked polymers. The compound’s reactivity is attributed to the weak peroxide bond, which readily breaks to form reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-dichlorobenzoyl) peroxide: Similar in structure but with different chlorine substitution patterns.
Dibenzoyl peroxide: Lacks chlorine atoms and has different reactivity and applications.
Dicumyl peroxide: Used in similar applications but has a different chemical structure
Uniqueness
Bis(3,4-dichlorobenzoyl) peroxide is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and stability compared to other peroxides. Its ability to function effectively at low temperatures makes it particularly valuable in the production of silicone rubber and other materials .
Properties
CAS No. |
2246-50-6 |
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Molecular Formula |
C14H6Cl4O4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
(3,4-dichlorobenzoyl) 3,4-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-9-3-1-7(5-11(9)17)13(19)21-22-14(20)8-2-4-10(16)12(18)6-8/h1-6H |
InChI Key |
YWLNYVXJNSGJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OOC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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